Monoethyl Phthalate-d9
Description
Contextual Significance of Deuterated Chemical Standards in Environmental and Exposure Sciences
Deuterated chemical standards are indispensable in modern environmental and exposure sciences for the accurate quantification of trace-level contaminants. Phthalates, a class of chemicals used to enhance the flexibility of plastics, are ubiquitous in the environment and have been detected in various media, including indoor air, food, and cosmetics. unil.ch Due to their widespread use and potential for human exposure, there is a significant need to monitor their presence and understand their metabolic fate.
The use of deuterated standards, such as MEP-d9, is central to methods like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). acs.orgnih.gov These stable isotope-labeled internal standards are added to samples at a known concentration before any extraction or cleanup steps. nih.gov Because the deuterated standard behaves almost identically to its non-deuterated counterpart throughout the analytical process, any loss of the target analyte during sample preparation can be corrected for by measuring the recovery of the internal standard. This isotope dilution technique significantly improves the precision and accuracy of the measurements, which is critical when dealing with complex matrices like urine, serum, and wastewater. acs.orgoup.com
Academic Relevance of Monoethyl Phthalate-d9 as a Stable Isotope-Labeled Metabolite
The academic relevance of this compound stems from its role as a stable isotope-labeled metabolite in toxicological and metabolic research. Following exposure, phthalate (B1215562) diesters are rapidly metabolized in the human body to their respective monoesters. nih.gov For instance, diethyl phthalate (DEP) is hydrolyzed to monoethyl phthalate (MEP). nih.gov Understanding the pharmacokinetics of these metabolites is essential for assessing human exposure and potential health risks.
Scope and Research Imperatives for Comprehensive Inquiry into this compound
While this compound is a well-established analytical standard, there remain several areas where further research is imperative. A comprehensive inquiry into MEP-d9 would contribute to refining exposure assessment methodologies and enhancing our understanding of phthalate toxicology.
Key research imperatives include:
Development of Advanced Analytical Methodologies: Continued innovation in analytical techniques that utilize MEP-d9 can lead to methods with even lower detection limits and higher throughput. This is crucial for detecting subtle changes in exposure levels and for analyzing large cohorts in epidemiological studies.
Application in Human Biomonitoring Studies: Expanding the use of MEP-d9 in large-scale human biomonitoring programs worldwide will provide more accurate data on global exposure trends to DEP. This information is vital for regulatory agencies to make informed decisions about the safety of phthalates.
Investigation of Matrix Effects: A deeper investigation into how different biological and environmental matrices affect the ionization efficiency of MEP and MEP-d9 in mass spectrometry can lead to more robust and universally applicable analytical methods.
Use in Toxicokinetic Modeling: Incorporating data generated using MEP-d9 into physiologically based pharmacokinetic (PBPK) models can improve the accuracy of these models in predicting the internal dose of MEP from external exposure to DEP.
A thorough understanding of the properties and applications of this compound is essential for advancing research in environmental health and toxicology.
Properties
Molecular Formula |
C₁₀HD₉O₄ |
|---|---|
Molecular Weight |
203.24 |
Synonyms |
Ethyl 2-Carboxybenzoate-d9; Phthalic Acid-d9 Monoethyl Ester; 1,2-(Benzene-d4)dicarboxylic Acid Monoethyl Ester-d5; 1,2-(Benzene-d4)dicarboxylic Acid 1-Ethyl Ester-d5; MEP-d9; |
Origin of Product |
United States |
Synthesis and Purity Assessment for Research Applications of Monoethyl Phthalate D9
Isotopic Labeling Methodologies and Synthetic Routes for Monoethyl Phthalate-d9 Production
The synthesis of isotopically labeled compounds like this compound is designed to produce a molecule that is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes. This mass difference allows it to be distinguished by mass spectrometry.
The production of MEP-d9 typically involves the principles of esterification. The common industrial synthesis of phthalate (B1215562) esters involves the reaction of phthalic anhydride (B1165640) with an appropriate alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. cdc.govatamanchemicals.com To create the deuterated analogue, one of the primary reactants must be substituted with its deuterated version.
There are two primary hypothetical synthetic routes for MEP-d9:
Reaction of Phthalic Anhydride with Deuterated Ethanol (B145695) (Ethanol-d6): In this approach, standard phthalic anhydride is reacted with ethanol in which the five hydrogen atoms of the ethyl group and the hydroxyl hydrogen have been replaced with deuterium (B1214612). This would result in a deuterated ethyl group on the monoester.
Reaction of Deuterated Phthalic Anhydride (Phthalic Anhydride-d4) with Ethanol: This route involves using phthalic anhydride where the four hydrogen atoms on the benzene (B151609) ring are replaced with deuterium. This is then reacted with standard, non-labeled ethanol.
The term "this compound" implies a high level of deuteration. A common commercially available version is deuterated on the ethyl group (C₂D₅) and the four positions on the phthalate ring (C₆D₄), creating a molecule with nine deuterium atoms. This is achieved by using both deuterated phthalic anhydride and deuterated ethanol during synthesis. The reaction first proceeds through a phase I hydrolysis to form the monoester. researchgate.net
The selection of the deuterated reagent is critical and depends on the desired location of the isotopic label and the commercial availability of the starting materials. The stability of the deuterium label is also a key consideration; labels on an aromatic ring are generally more stable and less prone to exchange than those on some aliphatic positions, although the ethyl group in MEP is typically stable under analytical conditions. epa.gov
Table 1: Potential Synthetic Precursors for this compound
| Deuterated Precursor | Non-Labeled Precursor | General Reaction Type | Catalyst Example |
|---|---|---|---|
| Phthalic Anhydride-d4 | Ethanol | Esterification | Sulfuric Acid |
| Ethanol-d6 | Phthalic Anhydride | Esterification | Sulfuric Acid |
| Phthalic Anhydride-d4 | Ethanol-d5 | Esterification | Sulfuric Acid |
Chromatographic and Spectroscopic Purity Profiling for Reference Material Qualification
To qualify this compound as an analytical reference material, its chemical and isotopic purity must be rigorously assessed. This involves a combination of chromatographic and spectroscopic techniques to separate the compound from any impurities and to confirm its identity, structure, and the extent of isotopic labeling.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing the chemical purity of phthalate standards. nih.govwalshmedicalmedia.com These techniques separate the main compound (MEP-d9) from any synthetic byproducts, unreacted starting materials, or other contaminants. For a related compound, Monoethyl Phthalate-d4, a purity of >95% as determined by HPLC has been reported. lgcstandards.com In GC analysis of phthalates, a flame ionization detector (GC-FID) or an electron capture detector (GC-ECD) can be used for quantification. nih.govepa.gov Isotope dilution-gas chromatography/mass spectrometry (ID-GC/MS) is a higher-order reference method for the accurate determination of phthalates. nih.gov
Spectroscopic Analysis: Mass Spectrometry (MS) is indispensable for characterizing isotopically labeled standards. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), allows for the precise determination of the mass-to-charge ratio (m/z) of the molecule. nih.govresearchgate.net This confirms the incorporation of the deuterium atoms and allows for the assessment of isotopic purity. Isotopic purity is a measure of the percentage of the labeled compound that contains the desired number of deuterium atoms. The analysis of H/D isotopolog ions (molecules that differ only in their isotopic composition) provides a distribution profile, revealing the abundance of the target d9 species versus under-deuterated (d0-d8) or over-deuterated species. nih.gov The presence of the unlabeled analyte as an impurity in the deuterated standard is a critical parameter, as it can lead to inaccurate results in isotope dilution analysis. tandfonline.com
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is also used to confirm the molecular structure. While powerful, standard ¹H NMR can be limited in its ability to precisely quantify the isotopic composition in complex mixtures of deuterated isotopologues due to signal overlap and complexity. acs.org However, the absence of signals in the ¹H NMR spectrum at positions expected for the non-deuterated compound can confirm the location of the deuterium labels.
Table 2: Analytical Techniques for Purity Assessment of this compound
| Technique | Purpose | Typical Findings / Key Parameters |
|---|---|---|
| HPLC-UV | Chemical Purity Assessment | Percentage purity of the main compound peak. |
| GC-FID/MS | Separation and Quantification | Retention time for identification; peak area for purity. nih.govresearchgate.net |
| ESI-HRMS | Isotopic Purity and Distribution | Accurate mass confirmation; relative abundance of H/D isotopologs. nih.gov |
| ¹H NMR | Structural Confirmation | Confirmation of deuterium incorporation by signal disappearance. |
| ¹³C NMR | Structural Confirmation | Verification of the carbon backbone structure. |
Long-Term Stability Evaluation of this compound for Analytical Traceability
The long-term stability of a reference material is crucial for ensuring the consistency and traceability of analytical measurements over time. For MEP-d9, stability studies are designed to evaluate its integrity under various storage conditions. The primary concerns are chemical degradation and isotopic exchange.
Studies on the stability of phthalate metabolites in biological matrices, such as urine, provide valuable insights. Research has shown that the total concentrations of phthalate metabolites can decrease over time when samples are stored at 25°C and 4°C. nih.gov However, at -70°C, the concentrations remained unchanged for up to one year, even after several freeze-thaw cycles. nih.govresearchgate.net This strongly indicates that subfreezing temperatures are essential for the long-term preservation of phthalate monoesters.
For certified reference materials, organizations like the National Institute of Standards and Technology (NIST) emphasize that materials must be packaged and stored to ensure long-term isotopic stability, often for periods of 15 to 20 years. nist.gov Stability testing protocols typically involve analyzing the concentration and isotopic purity of the standard at defined time intervals under specified storage conditions (e.g., temperature, light exposure).
Another potential issue for deuterated standards is H/D label exchange, where a deuterium atom is replaced by a hydrogen atom from the surrounding environment. epa.gov This phenomenon can be influenced by factors such as pH, with highly acidic or basic conditions potentially promoting exchange. epa.gov Therefore, stability studies for MEP-d9 would need to confirm that no significant isotopic exchange occurs when stored in a recommended solvent (e.g., nonane, methanol) under proper conditions. The use of isotope-labeled peptides as internal standards has been shown to be an effective method for quality control of long-term storage in clinical studies, with stability confirmed at -20°C and -80°C over a two-month period. nih.gov
Table 3: Storage Conditions and Stability of Phthalate Metabolites
| Storage Temperature | Observed Stability | Timeframe | Reference |
|---|---|---|---|
| 25°C (Room Temperature) | Concentrations decreased | Within 1 day | nih.gov |
| 4°C (Refrigerated) | Concentrations decreased | Within 3 days | nih.gov |
| -20°C | Stable | At least 2 months | nih.gov |
| -70°C / -80°C | Stable | Up to 1 year | nih.govresearchgate.net |
Advanced Analytical Methodologies for Monoethyl Phthalate D9 Quantification in Complex Matrices
Principles and Applications of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive method for the quantification of analytes in complex samples. This technique relies on the addition of a known amount of an isotopically labeled version of the analyte of interest, in this case, MEP-d9, to a sample. The fundamental principle of IDMS is that the isotopically labeled internal standard behaves identically to the native analyte during sample preparation, extraction, and chromatographic separation. Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the isotopically labeled standard using a mass spectrometer, an accurate and precise quantification of the native analyte can be achieved, effectively correcting for matrix effects and variations in recovery.
The application of IDMS using MEP-d9 is crucial in human biomonitoring studies for assessing exposure to DEP. Since MEP is the primary metabolite of DEP, urinary concentrations of MEP are reliable biomarkers of exposure. By spiking urine samples with a known concentration of MEP-d9, the endogenous MEP levels can be determined with high accuracy and precision.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used analytical technique for the quantification of phthalate (B1215562) metabolites in biological samples. The optimization of an LC-MS/MS method for MEP-d9 involves several critical steps to ensure high sensitivity, selectivity, and reproducibility.
The chromatographic separation is typically achieved using a C18 reversed-phase column. Gradient elution with a mobile phase consisting of an aqueous component (often with a modifier like acetic acid or formic acid to improve ionization) and an organic solvent (commonly methanol (B129727) or acetonitrile) is employed to achieve optimal separation of MEP from other urinary components and potential isomers.
For mass spectrometric detection, electrospray ionization (ESI) in the negative ion mode is generally preferred for phthalate monoesters as it provides excellent sensitivity. The optimization process involves the selection of appropriate precursor and product ions for both MEP and MEP-d9 in Multiple Reaction Monitoring (MRM) mode. The precursor ion for MEP is typically [M-H]⁻ at m/z 193, while for MEP-d9, it would be m/z 202, reflecting the nine deuterium (B1214612) atoms. The fragmentation of these precursor ions in the collision cell yields specific product ions that are monitored for quantification and confirmation.
Table 1: Representative LC-MS/MS MRM Parameters for MEP and MEP-d9
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier, m/z) | Product Ion (Qualifier, m/z) | Collision Energy (eV) |
| Monoethyl Phthalate (MEP) | 193.1 | 121.0 | 77.0 | -20 |
| Monoethyl Phthalate-d9 | 202.1 | 125.0 | 80.0 | -20 |
Note: The values presented in this table are illustrative and may require optimization based on the specific instrument and experimental conditions.
The advent of Ultra-High Performance Liquid Chromatography (UPLC) has brought significant enhancements to the analysis of phthalate metabolites. UPLC systems utilize columns with smaller particle sizes (<2 µm), which allows for separations at higher pressures, resulting in several advantages over conventional HPLC. For the analysis of MEP-d9 and its native analog, these enhancements include shorter analysis times, improved chromatographic resolution, and increased sensitivity. The sharper and narrower peaks achieved with UPLC lead to a better signal-to-noise ratio, which is particularly beneficial for detecting low concentrations of MEP in biological samples. A typical UPLC-MS/MS method can achieve a run time of under 10 minutes for a suite of phthalate metabolites, significantly increasing sample throughput in large-scale epidemiological studies.
While LC-MS/MS is the preferred method for analyzing phthalate metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) remains a robust technique for the analysis of the parent phthalate diesters, such as Diethyl Phthalate (DEP). Integrating GC-MS analysis of environmental or product samples with LC-MS/MS biomonitoring data provides a comprehensive understanding of phthalate exposure.
In this context, MEP-d9 can serve as a crucial link. While not directly analyzed by GC-MS, its use in quantifying MEP in biological samples provides the exposure data. This data can then be correlated with the levels of the parent compound, DEP, found in environmental matrices (e.g., dust, air) or consumer products, as determined by GC-MS. This integrated approach allows researchers to trace exposure sources and pathways, from the presence of the parent phthalate in the environment to its metabolized form in the human body. For GC-MS analysis of DEP, isotopically labeled analogs of DEP, such as DEP-d4, are often used as internal standards.
Sample Preparation and Extraction Protocols for Biological and Environmental Samples
The goal of sample preparation is to extract MEP-d9 and the native MEP from the complex sample matrix, remove interfering substances, and concentrate the analytes prior to instrumental analysis. The choice of extraction method depends on the nature of the sample matrix (e.g., urine, plasma, water, soil).
Solid-Phase Extraction (SPE) is a widely adopted technique for the cleanup and concentration of phthalate metabolites from aqueous samples like urine. The development and optimization of an SPE method for MEP-d9 recovery involves a systematic evaluation of several parameters to achieve high and reproducible recovery.
Commonly used sorbents for phthalate metabolites include polymeric reversed-phase materials, such as those based on polystyrene-divinylbenzene. The optimization process typically involves the following steps:
Sorbent Selection: Testing various SPE cartridges with different sorbent chemistries to find the one with the best retention and elution characteristics for MEP.
Conditioning and Equilibration: Optimizing the solvents used to activate and prepare the sorbent for sample loading.
Sample Loading: Adjusting the pH of the sample to ensure the analytes are in a neutral form for optimal retention on the reversed-phase sorbent.
Washing: Using a weak solvent to remove hydrophilic interferences without eluting the analytes of interest.
Elution: Selecting a strong organic solvent to desorb the analytes from the sorbent. The volume of the elution solvent is minimized to achieve a high concentration factor.
The recovery of MEP-d9 is used to assess the efficiency of the extraction process. High recovery of the internal standard indicates that the native analyte has also been efficiently recovered.
Table 2: Illustrative SPE Protocol Optimization for MEP-d9 in Urine
| Step | Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |
| Sorbent | Material | C18 | Polymeric | Mixed-mode | Polymeric |
| Sample pH | 4.0 | 5.0 | 6.0 | 5.0 | |
| Wash Solvent | % Methanol in Water | 10% | 20% | 30% | 20% |
| Elution Solvent | Acetonitrile (B52724) | Methanol | Ethyl Acetate | Acetonitrile | |
| Recovery of MEP-d9 | % | 75% | 92% | 85% | >90% |
Note: This table represents a hypothetical optimization process. Actual conditions will vary based on the specific sorbent and sample characteristics.
In humans, after formation, MEP can be conjugated with glucuronic acid to form MEP-glucuronide, which is then excreted in the urine. To measure the total MEP concentration (free and conjugated), an enzymatic deconjugation step is necessary prior to extraction. This is typically achieved by treating the urine sample with β-glucuronidase enzyme.
The selection of the enzyme source is critical, as some preparations may contain esterase activity that could potentially hydrolyze any parent DEP present in the sample to MEP, leading to an overestimation of exposure. Therefore, purified β-glucuronidase from sources like E. coli is often preferred. The optimization of the deconjugation process involves adjusting the pH of the urine sample to the optimal range for the enzyme (typically pH 5-6.8), the incubation temperature (usually 37°C), and the incubation time to ensure complete hydrolysis of the glucuronide conjugate. The consistent recovery of MEP-d9, which is added before the enzymatic hydrolysis step, confirms the efficiency and reproducibility of both the deconjugation and extraction procedures.
Minimization of Background Contamination and Matrix Effects in Ultra-Trace Analysis
Ultra-trace analysis of phthalates is notoriously susceptible to background contamination because these compounds are widely used as plasticizers in laboratory equipment and materials. cdc.gov Minimizing this contamination is a critical first step for accurate quantification.
Sources and Mitigation of Background Contamination:
Laboratory Materials: Common sources of contamination include soft PVC items like vinyl gloves and tubing, as well as recycled paper products. researchgate.net The use of materials made from glass, stainless steel, or other phthalate-free polymers is crucial.
Solvents and Reagents: Solvents can be a significant source of phthalate contamination. Redistilling solvents or using high-purity, phthalate-free grade solvents is recommended. All glassware must be meticulously cleaned and rinsed with clean solvents before use. researchgate.net
Sample Handling: To prevent contamination during storage, samples should be wrapped in materials like aluminum foil. researchgate.net Minimizing the number of sample preparation steps and the volume of solvents also helps reduce the risk of introducing contaminants. cdc.gov
Addressing Matrix Effects: Matrix effects occur when co-extracted components from a sample interfere with the ionization of the target analyte, leading to signal suppression or enhancement. researchgate.netdphen1.com This can significantly impact the accuracy and precision of the analysis. Several strategies are employed to mitigate these effects:
Sample Dilution: A straightforward approach to reduce the concentration of interfering matrix components is to dilute the sample extract. This is particularly effective when using highly sensitive techniques like tandem mass spectrometry (HPLC-MS/MS), which can still detect the analyte at lower concentrations. chromatographyonline.com
Advanced Sample Preparation: Techniques like solid-phase extraction (SPE) are used to selectively isolate analytes from the matrix components. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective in removing a wide range of interferences from complex matrices like urine. dphen1.com
Use of Isotope-Labeled Internal Standards: The most effective way to compensate for matrix effects is the use of a stable isotope-labeled internal standard, such as this compound. nih.gov Since the internal standard has nearly identical chemical and physical properties to the native analyte (Monoethyl Phthalate), it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects can be effectively canceled out, leading to more accurate and precise quantification. nih.govnih.gov
Chromatographic Separation Techniques for this compound and Related Compounds
High-performance liquid chromatography (HPLC) is a primary technique for the separation and analysis of phthalate metabolites. nih.gov Its versatility and compatibility with mass spectrometry make it ideal for complex sample analysis.
Reversed-phase HPLC is the most common mode of separation for phthalates and their metabolites. govst.edu In this technique, a non-polar stationary phase is used with a polar mobile phase.
Key components of RP-HPLC method development include:
Column Selection: C18 columns are widely used for phthalate analysis, offering excellent hydrophobic retention and separation capabilities for these compounds. govst.edunih.gov
Mobile Phase Selection: The mobile phase typically consists of a mixture of water with an organic modifier like methanol or acetonitrile. govst.edunih.gov The precise ratio of these solvents is optimized to achieve the desired separation. Small amounts of additives, such as acetic acid or ammonium (B1175870) formate, are often included to improve peak shape and ionization efficiency for mass spectrometry detection. dphen1.comchromatographyonline.com
For complex mixtures containing compounds with a wide range of polarities, such as various phthalate metabolites, an isocratic elution (constant mobile phase composition) may not provide adequate separation. govst.edu In these cases, gradient elution is employed.
A gradient program involves changing the composition of the mobile phase during the chromatographic run. govst.edu Typically, the proportion of the organic solvent is increased over time. This allows for the efficient elution of both more polar and less polar compounds in a single analysis. For instance, a method might start with a low percentage of acetonitrile to retain and separate early-eluting, more polar metabolites, and gradually increase the acetonitrile concentration to elute late-eluting, less polar compounds like Monoethyl Phthalate. nih.govnih.gov
A representative gradient program for the separation of phthalate metabolites is shown below.
| Time (minutes) | % Solvent A (e.g., Water with 0.1% Acetic Acid) | % Solvent B (e.g., Acetonitrile with 0.1% Acetic Acid) |
| 0.0 | 95% | 5% |
| 2.0 | 95% | 5% |
| 11.0 | 5% | 95% |
| 13.0 | 5% | 95% |
| 13.1 | 95% | 5% |
| 15.0 | 95% | 5% |
This table illustrates a typical gradient profile used in LC-MS/MS analysis for phthalate metabolites, adapted from methodologies described in the literature. nih.govchromatographyonline.com
Rigorous Method Validation and Quality Assurance for this compound Analysis
Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. researchgate.net For the quantification of this compound, this involves assessing several key performance parameters.
Linearity and Calibration Range: Linearity is established by analyzing a series of calibration standards at different concentrations. mdpi.com The instrument's response is plotted against the concentration, and a linear regression is applied. A high coefficient of determination (R² > 0.99) indicates a strong linear relationship. chromatographyonline.com The calibration range defines the concentrations over which the method is accurate and precise.
Sensitivity (LOD/LOQ): The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. mdpi.com These values are crucial for determining the suitability of a method for trace-level analysis. For phthalate metabolites in biological samples like serum or urine, LOQs are often in the low nanogram-per-milliliter (ng/mL) range. nih.govresearchgate.net
The table below summarizes typical validation parameters for the analysis of phthalate metabolites.
| Parameter | Typical Performance Characteristic |
| Linearity (R²) | > 0.99 |
| LOD | 0.05 - 6.9 ng/mL |
| LOQ | 0.1 - 17.76 ng/mL |
Data compiled from various studies on phthalate metabolite analysis. The specific values can vary depending on the analyte, matrix, and instrumentation. chromatographyonline.commdpi.comresearchgate.netresearchgate.net
Accuracy: Accuracy refers to the closeness of a measured value to the true value. It is often assessed by analyzing certified reference materials or by performing spike-recovery experiments, where a known amount of the analyte is added to a real sample and the percentage recovered is calculated. researchgate.net
Precision: Precision measures the degree of agreement among a series of individual measurements under the same conditions. It is typically expressed as the relative standard deviation (RSD) of replicate measurements. researchgate.net Precision is evaluated at two levels: intra-day precision (within the same day) and inter-day precision (over several days). chromatographyonline.com For biomonitoring studies, RSD values are often expected to be below 15%. chromatographyonline.com
Recovery: Recovery experiments quantify the efficiency of the sample extraction and preparation process. chromatographyonline.com Low recovery can indicate that a portion of the analyte is lost during these steps. Acceptable recovery values are typically in the range of 80-120%. chromatographyonline.comresearchgate.net
The following table presents typical accuracy and precision data from validated methods for phthalate analysis.
| Quality Control Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) |
| Low Concentration | < 15% | < 15% | 81.8% - 125.3% |
| Medium Concentration | < 10% | < 10% | 95.0% - 106.1% |
| High Concentration | < 10% | < 10% | 81.8% - 125.3% |
This table synthesizes representative data from method validation studies for phthalate metabolites, demonstrating typical performance for precision and recovery across different concentration levels. chromatographyonline.comresearchgate.net
Development and Application of Certified Reference Materials (CRMs) for External Quality Control
The development and application of Certified Reference Materials (CRMs) are fundamental for ensuring the accuracy, traceability, and comparability of analytical measurements for phthalate metabolites in various complex matrices. While a CRM for pure this compound itself is not the primary focus, as it serves as an internal standard, its role is integral to the value assignment and validation of CRMs developed for native Monoethyl Phthalate (MEP) in materials such as human urine, serum, and environmental samples.
The process of creating a CRM for a phthalate metabolite like MEP involves the preparation of a stable and homogeneous bulk material (e.g., pooled human urine) that is subsequently characterized with the highest metrological standards. Isotope Dilution Mass Spectrometry (IDMS) is considered a primary reference method for the accurate quantification of organic compounds and is crucial in the certification process of these materials. In this context, this compound is indispensable. It is added as an internal standard to the sample, allowing for the precise and accurate quantification of the native MEP concentration by correcting for variations in sample preparation and instrumental response.
Recently, reference materials for phthalate biomarkers have become more available. For instance, the National Institute of Standards and Technology (NIST) has developed urine standard reference materials that provide reference values for 11 biomarkers from six different phthalates, contributing significantly to the quality control of human biomonitoring studies. lgcstandards.com The certified values in such CRMs are established through rigorous characterization, often involving an inter-laboratory comparison campaign where expert laboratories use methods validated with isotopically labeled standards like this compound.
The application of these CRMs in routine analytical laboratories is a cornerstone of external quality control. By analyzing a CRM with a certified concentration of Monoethyl Phthalate and comparing their results to the certified value, laboratories can:
Validate their analytical methods.
Assess the bias and precision of their measurements.
Demonstrate the traceability of their results to a recognized standard.
Ensure the reliability of the data they generate for research or regulatory purposes.
The availability of CRMs for phthalates in relevant matrices, such as soil and polymers, is also expanding. epa.govmdpi.com For example, a series of CRMs for phthalates in soil have been developed where certified values were determined through collaborative analysis by multiple laboratories using gas chromatography-mass spectrometry (GC-MS). epa.gov The accuracy of these certifications was further verified by an authoritative laboratory using isotope dilution mass spectrometry, again highlighting the critical role of labeled compounds. epa.gov
Inter-laboratory Comparison Studies and Harmonization of Analytical Procedures
Inter-laboratory comparison studies and proficiency testing (PT) schemes are essential tools for assessing and improving the performance of laboratories and for harmonizing analytical procedures across different institutions. For the analysis of phthalate biomarkers like Monoethyl Phthalate, these studies are critical for ensuring that data from different human biomonitoring programs are comparable. This compound plays a pivotal role in these schemes as its use as an internal standard is often a prerequisite for participation, ensuring the highest possible quality of submitted data.
A notable example is the quality assurance and quality control program implemented within the European Human Biomonitoring Initiative (HBM4EU). nih.gov This program organized four rounds of proficiency tests for 15 phthalate urinary biomarkers, including MEP, over 18 months, involving 28 laboratories. nih.gov A key requirement for expert laboratories setting the assigned values for the test materials was the use of isotopically labeled analogues of the respective biomarkers as internal standards. nih.gov
The results from the HBM4EU project demonstrated the value of such inter-laboratory comparisons. A significant improvement in laboratory performance was observed over the four rounds, with the average satisfactory performance rate reaching 90% by the end of the program. nih.gov The inter-laboratory reproducibility, a measure of the variation between different labs, also showed improvement, particularly for laboratories that consistently performed well. nih.gov
The table below summarizes key findings from the HBM4EU proficiency testing program, illustrating the impact of such studies on data quality and harmonization.
| Parameter | Finding | Significance for Harmonization |
|---|---|---|
| Number of Participants | 28 laboratories from 14 EU countries | Broad participation ensures the relevance and wide-reaching impact of the harmonization efforts. |
| Number of PT Rounds | 4 | Multiple rounds allow for the tracking of performance improvement over time. |
| Satisfactory Performance | Achieved an average of 90% by the final round | Indicates a substantial improvement in the analytical capabilities and accuracy of participating laboratories. |
| Inter-laboratory Reproducibility (RSDr) | Average of 24% for single-isomer phthalate biomarkers | Provides a benchmark for the expected agreement between different laboratories. |
| Improved Reproducibility | Reduced to 17% for consistently satisfactory laboratories | Demonstrates that consistent application of best practices, including the use of internal standards like this compound, leads to more comparable data. |
Such studies are crucial for building a network of competent laboratories capable of generating accurate and comparable data for assessing human exposure to phthalates. nih.gov The harmonization of analytical procedures, driven by these comparisons and underpinned by the use of high-purity internal standards like this compound, is fundamental for reliable risk assessment and effective public health policy.
Monoethyl Phthalate D9 in Research on Metabolism and Toxicokinetics
Elucidation of Metabolic Pathways of Diethyl Phthalate (B1215562) Leading to Monoethyl Phthalate Formation
The primary metabolic pathway for Diethyl Phthalate (DEP) in biological systems is a straightforward hydrolysis reaction. tandfonline.comnih.gov This initial biotransformation step involves the cleavage of one of the two ethyl ester side chains of the DEP molecule. tandfonline.comgrafiati.com This process is catalyzed by non-specific esterases and lipases present in various tissues, including the intestines and liver, resulting in the formation of the monoester metabolite, Monoethyl Phthalate (MEP), and ethanol (B145695). tandfonline.comnih.gov
MEP is the major and most abundant metabolite of DEP found in the body. nih.govresearchgate.netmdpi.com The metabolic conversion from DEP to MEP is generally rapid and extensive. researchgate.netnih.gov Once formed, MEP can be further metabolized, though it is largely excreted in the urine, either in its free form or as a glucuronide conjugate. grafiati.com The efficiency of this initial hydrolysis step is a critical determinant of the subsequent toxicokinetic profile of the parent compound. In research settings, MEP-d9 is used as an analytical standard to accurately quantify the MEP produced from DEP metabolism, allowing researchers to precisely track the efficiency and rate of this key metabolic conversion.
In Vitro Biotransformation Studies Utilizing Deuterated Monoethyl Phthalate-d9 as a Tracer
In vitro models are essential for isolating and studying specific metabolic processes without the complexities of a whole organism. In the context of phthalate research, cell culture systems are used to investigate the biotransformation of parent phthalates like DEP. In a notable in vitro study using a three-dimensional testis co-culture system (3D-TCS), the metabolism of DEP was directly observed by measuring the formation of its primary metabolite, MEP. nih.gov
In such studies, while the direct metabolism of the non-labeled compound is often measured, the use of a deuterated standard like this compound is critical for the accurate quantification of the formed metabolite by techniques like mass spectrometry. The stable isotope label allows it to be distinguished from any endogenous or background levels of the non-labeled MEP, serving as a perfect internal standard for analytical validation.
In the 3D-TCS model, testis co-cultures were exposed to DEP, and the levels of the resulting MEP were measured in both the cell culture media and the cell lysate at various time points. nih.gov The results demonstrated active metabolism within the in vitro model, with MEP levels increasing over a 24-hour period. nih.gov On a mass balance basis, the total amount of MEP accounted for a significant percentage of the initial DEP, indicating a substantial rate of biotransformation within this specific tissue model. nih.gov
| Time Point | MEP in Cell Media (ng/mL) | MEP in Cell Lysate (ng/mL) | Total MEP as % of Initial DEP Mass |
|---|---|---|---|
| 2 hours | Data not specified | Data not specified | Data not specified |
| 8 hours | Data not specified | Data not specified | Data not specified |
| 24 hours | 4,065 | 2,760 | 14.7% |
In Vivo Toxicokinetic Investigations in Animal Models (e.g., Rodents)
Animal models, particularly rodents, are fundamental to understanding the behavior of a chemical within a living organism. Toxicokinetic studies in these models provide crucial data on how a substance is absorbed, distributed to various tissues, metabolized, and ultimately excreted.
The use of labeled compounds, such as deuterated or radiolabeled phthalates, is essential for accurately characterizing the ADME profile. Studies in rats have shown that after oral or intravenous administration, DEP is rapidly and almost completely metabolized to MEP. researchgate.net This rapid conversion means that the systemic circulation is predominantly exposed to MEP rather than the parent DEP. tandfonline.com
Distribution studies in rats have detailed where DEP and its primary metabolite MEP accumulate in the body. Following administration, both compounds are distributed to various tissues, but their concentrations differ significantly. For instance, 24 hours after administration, the tissue-to-plasma partition coefficient for DEP was found to be highest in the kidney and liver, indicating preferential accumulation in these organs. nih.gov In contrast, the partition coefficient for MEP was highest in the liver but was less than one for most other tissues, suggesting a more limited distribution compared to its parent compound. nih.gov
Excretion of phthalate metabolites is typically rapid. Human studies using deuterium-labeled DEP (D4-DEP) have shown that the metabolites are quickly excreted in the urine, with excretion peaking within a few hours of exposure. grafiati.com This rapid elimination is a key feature of the toxicokinetics of low-molecular-weight phthalates.
| Tissue | Diethyl Phthalate (DEP) | Monoethyl Phthalate (MEP) |
|---|---|---|
| Liver | 10.04 | 2.18 |
| Kidney | 16.72 | <1 |
| Spleen | 1.35 | <1 |
| Adipose | 1.18 | <1 |
| Gastro-intestinal Tract | Not specified | <1 |
| Testis | Not specified | <1 |
| Lung | Not specified | <1 |
| Brain | Not specified | <1 |
| Muscle | Not specified | <1 |
| Thymus | Not specified | <1 |
| Heart | Not specified | <1 |
To quantitatively describe and predict the fate of chemicals in the body, researchers employ pharmacokinetic models. Physiologically based pharmacokinetic (PBPK) models are sophisticated computational tools that simulate the ADME processes within a series of interconnected physiological compartments representing different organs and tissues (e.g., blood, gut, liver, fat, skin). researchgate.net
A PBPK model for DEP and MEP has been developed for rats based on experimental data from intravenous and oral exposure studies. researchgate.net This type of model is crucial for integrating data on metabolism and distribution to predict the concentration of both the parent compound and its metabolites in various tissues over time. The model for DEP and MEP includes compartments for blood, gut, liver, fat, skin, gonads, and the rest of the body. It simulates the metabolic conversion of DEP to MEP in the gut and liver and the subsequent clearance of MEP through urinary excretion.
By using such models, researchers can estimate internal dose metrics in specific target tissues that are not easily accessible for direct measurement. These models are invaluable for extrapolating findings from animal studies to humans and for assessing the potential risks associated with different exposure scenarios. The precision of these models is significantly enhanced by kinetic data obtained from studies using labeled compounds like this compound.
Applications of Monoethyl Phthalate D9 in Exposure Science and Biomonitoring Methodologies
Monoethyl Phthalate-d9 as an Internal Standard for Quantifying Monoethyl Phthalate (B1215562) as a Biomarker
Monoethyl Phthalate (MEP) is a primary metabolite of Diethyl Phthalate (DEP), a compound commonly found in personal care products like perfumes, lotions, and cosmetics. nih.govepa.gov Consequently, MEP is a key biomarker for assessing human exposure to DEP. nih.gov The quantification of MEP in biological matrices, most commonly urine, is essential for human biomonitoring studies. nih.gov
To achieve the highest degree of accuracy and precision in these measurements, analytical methods like isotope dilution mass spectrometry are employed. frontiersin.orgalfa-chemistry.com This is where this compound becomes indispensable. As an internal standard, a known quantity of MEP-d9 is added to each biological sample at the beginning of the analytical process. nih.govnih.gov
Because MEP-d9 is chemically identical to the native (non-labeled) MEP, it behaves similarly throughout the entire analytical procedure, including sample extraction, cleanup, and instrumental analysis. alfa-chemistry.com However, due to the presence of nine deuterium (B1214612) atoms, MEP-d9 has a higher mass than native MEP. This mass difference allows a mass spectrometer to distinguish between the internal standard (MEP-d9) and the analyte of interest (MEP) that was originally present in the sample.
By measuring the ratio of the native MEP to the known amount of added MEP-d9, analysts can accurately calculate the concentration of MEP in the original sample. This technique effectively corrects for any loss of the analyte that may occur during sample processing and compensates for variations in instrument response, thereby minimizing analytical error. nih.govokstate.edu The use of a stable isotope-labeled internal standard like MEP-d9 is considered the gold standard for quantitative analysis in biomonitoring. frontiersin.org
Methodological Advances in Quantitative Biomonitoring of Phthalate Metabolites in Human Populations
The field of quantitative biomonitoring has seen significant advancements, largely driven by the coupling of sophisticated separation techniques with highly sensitive detection methods. Methodologies such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) combined with tandem mass spectrometry (MS/MS) are now standard for analyzing phthalate metabolites in human samples like urine. frontiersin.orgresearchgate.netresearchgate.net
The integration of stable isotope-labeled internal standards, such as this compound, into these methods has been a critical development. Isotope dilution HPLC-MS/MS, for instance, allows for the highly specific and sensitive quantification of numerous phthalate metabolites simultaneously, even at the very low concentrations typically found in the general population. researchgate.netresearchgate.netnih.gov This approach improves the method's robustness, reproducibility, and accuracy. researchgate.net
These advanced methods offer several advantages over older techniques:
Enhanced Sensitivity: Modern instruments can achieve very low limits of detection (LODs), often in the low nanogram per milliliter (ng/mL) range, enabling the measurement of background exposure levels in the population. researchgate.netresearchgate.net
High Specificity: Tandem mass spectrometry provides a high degree of certainty in the identification and quantification of the target analyte, reducing the likelihood of interference from other compounds in the complex biological matrix.
Improved Precision: The use of internal standards like MEP-d9 minimizes variability, leading to more precise and reliable results. researchgate.net
Increased Throughput: Automation of procedures, such as solid-phase extraction (SPE) for sample cleanup, allows for the processing of a large number of samples, which is essential for large-scale population studies like the National Health and Nutrition Examination Survey (NHANES). researchgate.netepa.gov
The table below summarizes typical validation parameters for modern analytical methods used to quantify phthalate metabolites, highlighting the low detection limits achievable.
| Parameter | Monoethyl Phthalate (MEP) | Monomethyl Phthalate (MMP) | Mono-n-butyl Phthalate (MnBP) | Mono-(2-ethylhexyl) Phthalate (MEHP) |
| Limit of Detection (LOD) in ng | 0.036 | 0.049 | 0.038 | 0.029 |
| Limit of Quantification (LOQ) in ng | 0.11 | 0.15 | 0.11 | 0.087 |
| Linear Range in ng | 0.11 - 100 | 0.15 - 100 | 0.11 - 100 | 0.087 - 100 |
| Inter-day Precision (%) | 1.4 - 5.4 | 1.4 - 5.4 | 1.4 - 5.4 | 1.4 - 5.4 |
| This table presents representative data compiled from studies on GC-MS methodologies for phthalate metabolite analysis. frontiersin.orgresearchgate.net Values are per 2 μL of injection. |
Characterization of Exposure Profiles and Trends through Deuterated Standard-Aided Analysis
The application of robust analytical methods utilizing deuterated standards has been fundamental to characterizing phthalate exposure profiles across diverse populations. Large-scale biomonitoring programs, such as the CDC's NHANES in the United States, rely on these precise techniques to measure the urinary concentrations of phthalate metabolites in a representative sample of the population. epa.govepa.govnih.gov
The reliable data generated through these analyses allow researchers and public health officials to:
Establish Reference Ranges: Determine the typical range of exposure levels within the general population.
Identify Trends Over Time: Track changes in exposure to specific phthalates, which can reflect shifts in chemical use and regulatory actions. nih.gov For example, data has shown a decline in exposure to DEHP in the U.S. since 2005. nih.gov
Pinpoint Highly Exposed Subpopulations: Identify demographic groups (e.g., children, women of child-bearing age) or individuals with higher-than-average exposures. epa.govnih.gov Studies have consistently found that MEP levels, associated with personal care product use, are often higher in adults than in children. epa.gov
Investigate Sources of Exposure: Correlate metabolite levels with lifestyle factors, diet, and product use to better understand exposure pathways. cdc.gov
The widespread detection of metabolites like MEP in the vast majority of the population indicates that exposure to their parent phthalates is continuous and widespread. nih.govewg.org The accuracy afforded by using internal standards like this compound ensures that the data underpinning these critical public health assessments are of the highest quality.
The following table shows geometric mean concentrations of Monoethyl Phthalate (MEP) found in different biomonitoring studies, illustrating the type of data generated with these advanced analytical methods.
| Study/Survey | Population Group | Geometric Mean Concentration (in urine) | Detection Frequency |
| EWG/Commonweal Studies | General Population | 58 µg/g creatinine | 74 of 74 people |
| CDC Biomonitoring (NHANES) | General Population | 166 µg/g creatinine | 7922 of 8015 people |
| Study of Men of Reproductive Age | 369 men | 124.6 µg/L (unadjusted) | 100% of samples |
| Data compiled from various biomonitoring reports. nih.govewg.org |
Contribution to Methodological Frameworks for Aggregate and Cumulative Exposure Assessment
Humans are not exposed to single chemicals in isolation but rather to complex mixtures from various sources and routes over time. nih.gov This reality has led to the development of frameworks for aggregate and cumulative exposure and risk assessment.
Aggregate exposure refers to the total exposure to a single chemical from all sources (e.g., diet, air, consumer products) and routes (e.g., ingestion, inhalation, dermal absorption).
Cumulative exposure refers to the combined exposure to multiple chemicals that have a common mechanism of toxicity. nih.gov
This compound contributes to these advanced assessment frameworks indirectly but fundamentally. Accurate biomonitoring data is the bedrock upon which these assessments are built. By enabling the precise quantification of individual phthalate metabolites like MEP, deuterated standards provide the essential exposure information needed for these models. nih.gov
For example, to conduct a cumulative risk assessment for anti-androgenic phthalates, regulators need reliable data on the population's exposure to each of the relevant phthalates. canada.caepa.gov The accurate measurement of their respective urinary metabolites, made possible by isotope dilution mass spectrometry with the appropriate deuterated internal standards, provides this critical input. Without high-quality data on individual chemical exposures, the uncertainty in cumulative risk models would be significantly higher, limiting their usefulness for regulatory decision-making. nih.gov Therefore, the use of standards like MEP-d9 is a crucial first step in the complex process of evaluating the combined health risks from multiple chemical exposures. canada.ca
Future Directions and Emerging Research Avenues for Monoethyl Phthalate D9 Studies
Integration of Advanced Analytical Platforms with High-Throughput Methodologies
The future of MEP-d9 analysis is intrinsically linked to the evolution of analytical instrumentation. The integration of cutting-edge analytical platforms with high-throughput methodologies is set to revolutionize the speed, sensitivity, and scope of phthalate (B1215562) metabolite research.
Advanced analytical platforms, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), will continue to be central to the detection of MEP and its deuterated analogue. europa.eu Future developments are expected to focus on enhancing the sensitivity of these instruments to achieve even lower limits of detection, enabling the quantification of trace-level exposures with greater confidence. Innovations such as core-shell column technology are already contributing to faster and more efficient separations, a trend that is expected to continue. nih.gov
The table below summarizes the key components of integrated analytical systems for future MEP-d9 studies:
| Component | Advancement | Benefit for MEP-d9 Studies |
| Sample Preparation | Automated on-line Solid-Phase Extraction (SPE) | Reduced sample contamination, increased throughput, and improved reproducibility. |
| Chromatography | Ultra-High-Performance Liquid Chromatography (UHPLC) with core-shell columns | Faster analysis times, higher resolution, and improved separation of isomers. |
| Mass Spectrometry | High-Resolution Mass Spectrometry (HRMS) | Increased specificity and the ability to perform non-targeted screening for novel metabolites. |
| Data Processing | Advanced bioinformatics and automated data analysis pipelines | Rapid processing of large datasets, identification of trends, and correlation with health outcomes. |
The convergence of these technologies will enable researchers to conduct more comprehensive and statistically powerful studies, leading to a deeper understanding of the associations between DEP exposure and human health.
Expanding the Application of Stable Isotope Tracing in Mechanistic Studies
While MEP-d9 is predominantly used as an internal standard, its potential as a stable isotope tracer in mechanistic studies is a significant and underexplored frontier. The administration of known doses of deuterated DEP or MEP-d9 to study subjects allows for the precise tracking of their absorption, distribution, metabolism, and excretion (ADME) pathways without the ethical concerns associated with radioactive isotopes.
Future research can leverage this approach to:
Elucidate Metabolic Pathways: By tracing the metabolic fate of MEP-d9, researchers can identify and quantify its various metabolites, providing a more complete picture of DEP metabolism in humans. This can help in understanding inter-individual variability in metabolism due to genetic or environmental factors.
Investigate Toxicokinetics: Stable isotope tracing can provide precise data on the half-life of MEP in the body, rates of absorption and elimination, and the potential for bioaccumulation. This information is crucial for refining physiologically based pharmacokinetic (PBPK) models, which are used to predict internal dose and potential health risks.
Explore Mechanisms of Toxicity: By combining stable isotope tracing with metabolomics and other "-omics" technologies, researchers can investigate how MEP-d9 perturbs endogenous metabolic pathways. This can offer insights into the molecular mechanisms underlying the adverse health effects associated with phthalate exposure.
A study that administered deuterium-labeled diethyl phthalate to human volunteers successfully determined the excretion patterns of its metabolites in urine, demonstrating the feasibility and utility of this approach for toxicokinetic and mechanistic research.
Development of Novel Biomonitoring Strategies Utilizing Deuterated Phthalate Metabolites
The use of MEP-d9 and other deuterated phthalate metabolites is set to evolve beyond their role as mere analytical tools, paving the way for more sophisticated biomonitoring strategies. These novel approaches will provide a more dynamic and accurate assessment of human exposure to phthalates.
One promising strategy involves the use of controlled exposure studies where volunteers are administered a known dose of a deuterated phthalate parent compound. By measuring the urinary excretion of the corresponding deuterated metabolite (e.g., MEP-d9), researchers can:
Differentiate between recent and past exposures: The rapid excretion of phthalate metabolites means that a single measurement reflects recent exposure. By using a deuterated tracer, it may be possible to distinguish between ongoing background exposure and a recent, specific exposure event.
Quantify the contribution of different exposure sources: In controlled settings, the impact of specific sources (e.g., diet, personal care products) on total phthalate exposure can be more accurately quantified by tracing the metabolism of a deuterated precursor.
Improve exposure assessment in epidemiological studies: Data from controlled tracer studies can be used to develop more accurate models for estimating individual exposure levels from single urine samples, thereby reducing exposure misclassification in large-scale population studies.
Furthermore, the development of new analytical methods that can simultaneously measure both the native and deuterated metabolites in a single sample will be crucial for the successful implementation of these novel biomonitoring strategies.
Enhanced Global Standardization and Harmonization of Analytical Reference Materials
The reliability and comparability of data from biomonitoring studies conducted in different laboratories and countries are paramount for a global understanding of phthalate exposure and its health implications. This necessitates the availability of high-quality, globally standardized analytical reference materials, particularly for deuterated compounds like MEP-d9.
Certified Reference Materials (CRMs) for MEP-d9 and other deuterated phthalate metabolites are essential for:
Ensuring Accuracy and Traceability: CRMs with certified purity and concentration values provide a benchmark against which laboratories can validate their analytical methods and ensure that their results are traceable to a common standard.
Facilitating Inter-Laboratory Comparability: The use of common CRMs in proficiency testing and inter-laboratory comparison studies is crucial for identifying and rectifying analytical discrepancies between different laboratories, thereby ensuring that data from multinational studies can be reliably compared and pooled. nih.gov
International organizations and initiatives, such as the European Human Biomonitoring Initiative (HBM4EU), are playing a vital role in promoting the harmonization of biomonitoring methods and the development of quality assurance and quality control (QA/QC) programs. nih.gov These programs often involve the distribution of standardized test materials to participating laboratories to assess and improve the comparability of their analytical results. nih.gov
The table below highlights the key aspects of global standardization for MEP-d9:
| Aspect | Importance | Future Direction |
| Certified Reference Materials (CRMs) | Ensures the accuracy and metrological traceability of measurements. | Increased availability of CRMs for a wider range of deuterated phthalate metabolites from accredited suppliers. |
| Proficiency Testing Schemes | Allows laboratories to assess their analytical performance against their peers. | Expansion of international proficiency testing programs to include a broader range of laboratories and phthalate biomarkers. |
| Standardized Analytical Methods | Promotes consistency and comparability of data across different studies. | Development and validation of consensus-based standard operating procedures (SOPs) for the analysis of phthalate metabolites. |
| International Collaboration | Fosters the sharing of best practices and the development of a global network of competent laboratories. | Enhanced collaboration between research institutions, regulatory agencies, and standards organizations to promote global harmonization. |
The continued development and global adoption of standardized analytical reference materials for MEP-d9 will be a cornerstone of future research, ensuring the generation of high-quality, comparable data that can effectively inform public health policies and risk assessment strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
